molecular formula C22H22ClP B085138 (2-Butenyl)triphenylphosphonium chloride CAS No. 13138-25-5

(2-Butenyl)triphenylphosphonium chloride

Cat. No. B085138
CAS RN: 13138-25-5
M. Wt: 352.8 g/mol
InChI Key: YYTDJYJBYMQMDI-SQQVDAMQSA-M
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Description

“(2-Butenyl)triphenylphosphonium chloride” is a chemical compound with the molecular formula C22H22ClP . It is also known as “but-2-en-1-yltriphenylphosphonium chloride” or "2e-but-2-en-1-yltriphenylphosphanium chloride" .


Molecular Structure Analysis

The molecular structure of “(2-Butenyl)triphenylphosphonium chloride” can be represented by the SMILES notation: CC=CCP+(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] .


Physical And Chemical Properties Analysis

“(2-Butenyl)triphenylphosphonium chloride” is a white, powder or granular solid . It has a molecular weight of 352.84 g/mol . It is soluble in water (slightly) and has a melting point of approximately 225-230°C (dec.) .

Scientific Research Applications

  • Synthesis and Reactions with Phenylhydrazine : A study reported the formation of 2-phenylhydrazonobutane-1,4-diylbis(triphosphonium chloride) from buta-1,3-diene-1,4-diylbis(triphenylphosphonium chloride) when reacted with phenylhydrazine. This reaction suggests potential uses in organic synthesis and derivatization (Ovakimyan et al., 2011).

  • One-Step Synthesis of Diene Aminophosphonium Salts : Another study explored the Hofmann elimination process using buta-1,3-diene-1,4diylbis(triphenylphosphonium dichloride), highlighting its role in synthetic pathways and potential applications in creating novel chemical entities (Movsisyan, 2011).

  • New Synthesis Methodology : A method for synthesizing buta-1,3-diene-1,4-diylbis(triphenylphosphonium chloride) directly from triphenylphosphine and 2,3,4-trichlorobut-1-ene was developed, providing a more efficient synthetic route for this compound. This could impact industrial-scale production and availability of this reagent (Ovakimyan et al., 2005).

  • Synthesis of (Z)-1,3-Enynes and Related Compounds : Research showed that 3,3,3-trichloropropyl-1-triphenylphosphonium chloride is useful for synthesizing trichloromethylated (Z)-olefins, which are important intermediates for (Z)-1,3-enynes and 1,3-diynes. This implies its use in advanced organic syntheses (Karatholuvhu & Fuchs, 2004).

  • X-ray Photoelectron Spectroscopy Studies : A study focused on the X-ray photoelectron spectroscopic analysis of related triphenylphosphonium compounds, providing insights into electronic structures and bonding, which can inform further applications in materials science (Yamamoto & Konno, 1986).

  • Synthesis of Heterocyclic and Acyclic Compounds : Another research demonstrated the use of related triphenylphosphonium compounds in synthesizing heterocyclic and acyclic compounds, indicating a role in creating diverse chemical libraries for drug discovery and other applications (Capuano et al., 1993).

  • Versatile Reagent for Chlorination and Dehydration : A review highlighted the role of tertiary phosphane/tetrachloromethane systems, involving triphenylphosphonium chloride, as versatile reagents for chlorination, dehydration, and P-N linkage in organic synthesis (Appel, 1975).

  • Preparation and Wittig Reactions : Studies showed the preparation of potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides and their use in Wittig reactions to form unsaturated organotrifluoroborates, emphasizing its role in synthetic chemistry (Molander et al., 2007).

Safety And Hazards

“(2-Butenyl)triphenylphosphonium chloride” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

[(E)-but-2-enyl]-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJYJBYMQMDI-SQQVDAMQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butenyl)triphenylphosphonium chloride

CAS RN

13138-25-5
Record name 2-Butenyl(triphenyl)phosphorane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138255
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Record name 13138-25-5
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Record name 2-BUTENYLTRIPHENYLPHOSPHONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EC Sanford, GS Hammond - Journal of the American Chemical …, 1970 - ACS Publications
Ri R3 a's-3a-c propenyl unit is evident in each compound (nmr). Other features of the nmr spectra are entirely consistent with the structures 2a-c. cis and trans isomers of 3b, c were …
Number of citations: 12 pubs.acs.org
YI Lin, A Nickon - Journal of the American Chemical Society, 1970 - ACS Publications
C-7 (1 2-* 3) in ionization of endo groups might be rationalized in terms of a distorted initial geometry for backside participation and/or of an increase in skeletal strain that would …
Number of citations: 22 pubs.acs.org
HJ Cristau, E Torreilles… - Synthetic …, 1988 - Taylor & Francis
… The different steps of the reaction (ii) are monitored by 3lP-NMR analysis : the intermediate 2-3-trimethylsilyloxy2-butenyl triphenylphosphonium chloride ( 6 …
Number of citations: 4 www.tandfonline.com
JM Fitzpatrick, DW Roberts… - Journal of Applied …, 2017 - Wiley Online Library
It is widely accepted that substances that cannot penetrate through the skin will not be sensitizers. LogKow and molecular weight (MW) have been used to set thresholds for …
LA Fisher - 2011 - search.proquest.com
Cyclopropenes are highly strained three-carbon rings. As such, they are of particular interest because the strain inherent in their structure can be used to drive otherwise difficult …
Number of citations: 1 search.proquest.com
P Guo - 2010 - search.proquest.com
The work presented here is divided into three projects, each with a specific aim. The first project focused on conjugate addition of methyl pyridines to enones. The last two projects were …
Number of citations: 0 search.proquest.com

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